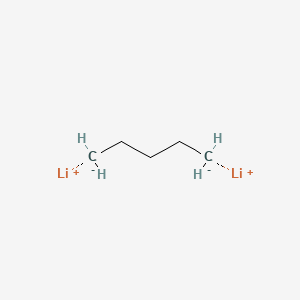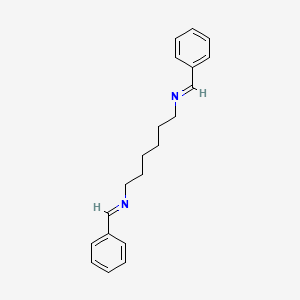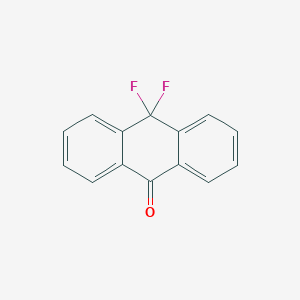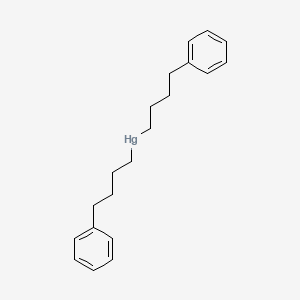
mu-1,5-Pentanediyldilithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mu-1,5-Pentanediyldilithium: is an organolithium compound with the molecular formula C₅H₁₀Li₂. It is primarily used as a building block reagent in organic synthesis, particularly for converting carbonyl and metal halides into cyclohexane, metal heterocyclic intermediates, and α,ω-difunctional compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction with 1,5-Dihalopentane: mu-1,5-Pentanediyldilithium can be synthesized by reacting 1,5-dihalopentane with metallic lithium in an ether solution at 0°C.
Lithium-Halogen Exchange: Another method involves the lithium-halogen exchange reaction between 1,5-diiodopentane and tert-butyllithium at -78°C.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring strict control of temperature and inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: mu-1,5-Pentanediyldilithium can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: It is more commonly involved in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Major Products:
Cyclohexane Derivatives: Conversion of carbonyl and metal halides into cyclohexane derivatives.
α,ω-Difunctional Compounds: Formation of α,ω-difunctional compounds such as 1,5-bis(trimethylsilyl)pentane.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block Reagent: Used in organic synthesis for constructing complex molecules.
Biology and Medicine:
Industry:
Wirkmechanismus
Mechanism: mu-1,5-Pentanediyldilithium acts as a nucleophile in many reactions, attacking electrophilic centers to form new bonds. The presence of lithium atoms enhances its reactivity and allows it to participate in various organic transformations .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
1,4-Butanediyldilithium: Similar in structure but with a shorter carbon chain.
1,6-Hexanediyldilithium: Similar in structure but with a longer carbon chain.
Uniqueness: mu-1,5-Pentanediyldilithium is unique due to its specific carbon chain length, which allows it to form specific cyclic and difunctionalized products that are not as easily accessible with shorter or longer chain analogs .
Eigenschaften
CAS-Nummer |
2223-58-7 |
|---|---|
Molekularformel |
C5H10Li2 |
Molekulargewicht |
84.1 g/mol |
IUPAC-Name |
dilithium;pentane |
InChI |
InChI=1S/C5H10.2Li/c1-3-5-4-2;;/h1-5H2;;/q-2;2*+1 |
InChI-Schlüssel |
ZEFNMRMJJKIGBT-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[Li+].[CH2-]CCC[CH2-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)




![Spiro[4.7]dodecane](/img/structure/B14748417.png)

![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
